N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15304292
Molecular Formula: C26H23NO4
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23NO4 |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C26H23NO4/c1-17-13-18(2)25-22(14-17)23(28)15-24(31-25)26(29)27(16-19-7-5-4-6-8-19)20-9-11-21(30-3)12-10-20/h4-15H,16H2,1-3H3 |
| Standard InChI Key | OXKBQIOVRDAKBH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Introduction
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This specific compound has garnered interest due to its potential therapeutic applications and unique structural features.
Synthesis and Characterization
The synthesis of N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves several steps and may utilize techniques such as microwave-assisted synthesis for enhanced reaction rates and yields. Characterization of the synthesized compound is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structure and purity.
Biological Activities and Potential Applications
N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been studied for its potential as an anti-cancer agent and an anti-inflammatory drug. Its unique structure allows for interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that derivatives of this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines.
Comparison with Similar Compounds
Similar compounds that share structural or functional characteristics include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-N-(3-methoxyphenyl)-6-methyl-4H-chromene-2-carboxamide | Similar chromene core with different methoxy substitution | Anticancer activity |
| N-(4-fluorobenzyl)-N-(3-methoxyphenyl)-6-methyl-4H-chromene-2-carboxamide | Fluorine substitution on benzyl group | Potential anti-inflammatory |
| 6-Methyl-N-(p-toluenesulfonyl)-N-(4-methoxyphenyl)chroman-2-carboxamide | Different sulfonamide group | Antibacterial properties |
The uniqueness of N-benzyl-N-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of substituents on both the chromene core and the amide nitrogen, which may enhance its selectivity and potency against particular biological targets compared to similar compounds.
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